molecular formula C10H13ClO2 B8032735 3-Butoxy-4-chlorophenol

3-Butoxy-4-chlorophenol

Cat. No.: B8032735
M. Wt: 200.66 g/mol
InChI Key: DPIPFTRPGAGKQH-UHFFFAOYSA-N
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Description

3-Butoxy-4-chlorophenol is a halogenated phenolic compound characterized by a chlorine atom at the para-position and a butoxy group (-O-(CH₂)₃CH₃) at the meta-position of the phenol ring. Its molecular formula is C₁₀H₁₃ClO₂, with a molecular weight of 200.66 g/mol. The butoxy group enhances lipophilicity, making the compound more soluble in organic solvents compared to simpler chlorophenols.

Potential applications include use as an intermediate in organic synthesis, antimicrobial agents, or stabilizers in industrial formulations. Its toxicity profile is likely influenced by the chlorine substituent, which is associated with environmental persistence and bioaccumulation risks, as observed in structurally related chlorophenols .

Properties

IUPAC Name

3-butoxy-4-chlorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO2/c1-2-3-6-13-10-7-8(12)4-5-9(10)11/h4-5,7,12H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPIPFTRPGAGKQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Directed Ortho-Metalation (DoM)

Introducing a temporary directing group, such as a nitro or trimethylsilyl group, enables precise meta-functionalization. For example, nitration of 4-chlorophenol followed by reduction to 4-chloro-2-nitrophenol allows butoxylation at the meta position via SNAr (nucleophilic aromatic substitution). Subsequent nitro group reduction and diazotization restore the hydroxyl group, though this multi-step process reduces overall yield to ~50% .

Friedel-Crafts Alkylation Modifications

While traditional Friedel-Crafts conditions favor para-alkylation, sterically hindered Lewis acids (e.g., AlCl₃ in tetrachloroethylene) can shift selectivity toward meta positions. Combining AlCl₃ with benzyl thiophenol as a co-catalyst improves yields to 68–75% for related chlorophenol derivatives.

Catalytic Innovations and Solvent Effects

Quaternary Ammonium Salts as Phase-Transfer Catalysts

Benzyltriethylammonium chloride accelerates etherification by shuttling reactants between aqueous and organic phases, reducing reaction times from 26 hours to 6 hours. This is particularly effective in biphasic systems (e.g., H₂O/toluene), where interfacial interactions enhance kinetics.

Solvent Polarity and Reaction Homogeneity

Polar aprotic solvents (DMF, DMSO) increase nucleophilicity of phenoxide ions but may promote side reactions. Non-polar solvents like toluene improve regioselectivity by stabilizing transition states through hydrophobic interactions.

Purification and Analytical Validation

Post-synthesis purification typically involves:

  • Alkaline Washing : Removes unreacted phenol and acidic by-products using 30% NaOH.

  • Vacuum Distillation : Isolates this compound (bp 73–75°C at 8 mmHg).

  • Chromatographic Analysis : HPLC with UV detection confirms purity >99.5%.

Industrial Scalability and Environmental Considerations

Large-scale production favors continuous-flow reactors for alkylation, minimizing thermal degradation. Solvent recovery systems (e.g., distillation columns) reduce waste, aligning with green chemistry principles. However, benzene’s toxicity necessitates substitution with safer alternatives like methylcyclohexane.

Chemical Reactions Analysis

Types of Reactions: 3-Butoxy-4-chlorophenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it to corresponding hydroquinones.

    Substitution: The chlorine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom under basic conditions.

Major Products:

Scientific Research Applications

3-Butoxy-4-chlorophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Butoxy-4-chlorophenol involves its interaction with cellular components. It can disrupt cellular membranes and interfere with enzymatic activities. The chlorine atom enhances its reactivity, making it effective in various biochemical pathways. The butoxy group increases its lipophilicity, allowing it to penetrate lipid membranes more efficiently .

Comparison with Similar Compounds

Comparison with Similar Compounds

The physicochemical properties, reactivity, and applications of 3-Butoxy-4-chlorophenol can be contextualized by comparing it with structurally analogous compounds (Table 1).

Table 1: Comparative Analysis of this compound and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Toxicity/Environmental Impact
This compound C₁₀H₁₃ClO₂ 200.66 -Cl (C4), -O-(CH₂)₃CH₃ (C3) Organic synthesis, antimicrobials Moderate ecotoxicity (chlorine)
3-Chlorophenol (CAS 108-43-0) C₆H₅ClO 128.56 -Cl (C3) Agrochemicals, pharmaceuticals High aquatic toxicity
4-(Benzyloxy)-3-phenethoxyphenol C₂₁H₂₀O₃ 320.38 -O-Benzyl (C4), -O-phenethyl (C3) Polymer stabilizers, synthetic intermediates Low data availability
1,4-Dibromo-3-chloro-5-fluorobenzene C₆H₂Br₂ClF 310.29 -Br (C1, C4), -Cl (C3), -F (C5) Halogenated aromatic intermediates High persistence, bioaccumulative

Key Comparisons

However, the electron-donating nature of the alkoxy group may enhance resonance stabilization of the phenol ring . Halogen diversity in compounds like 1,4-Dibromo-3-chloro-5-fluorobenzene introduces multiple reactive sites for cross-coupling reactions, whereas this compound’s single chlorine and alkoxy group limit its utility in such reactions .

Lipophilicity and Solubility: The butoxy chain in this compound significantly boosts its octanol-water partition coefficient (log P ~3.5 estimated), enhancing membrane permeability compared to 3-Chlorophenol (log P ~2.1).

Toxicity and Environmental Impact: Chlorophenols like 3-Chlorophenol exhibit high acute toxicity to aquatic organisms (LC₅₀ < 1 mg/L for fish), whereas the butoxy group in this compound may mitigate this by reducing bioavailability. However, the chlorine substituent still poses risks of bioaccumulation . Polyhalogenated aromatics (e.g., 1,4-Dibromo-3-chloro-5-fluorobenzene) demonstrate greater environmental persistence due to resistance to microbial degradation, a trait less pronounced in mono-chlorinated alkoxyphenols .

Synthetic Complexity: The synthesis of 4-(Benzyloxy)-3-phenethoxyphenol (96% yield via oxidation and hydrolysis ) suggests that introducing bulky alkoxy groups requires precise stoichiometry and mild conditions. By contrast, this compound’s simpler structure may allow for higher scalability.

Research Findings and Data Gaps

  • Antimicrobial Efficacy: Preliminary studies on alkoxyphenols indicate that this compound may exhibit broad-spectrum antimicrobial activity, though data specific to this compound are lacking. Comparatively, 3-Chlorophenol is widely used as a disinfectant but faces regulatory restrictions due to toxicity .
  • Thermal Stability: Alkoxyphenols generally show superior thermal stability compared to chlorophenols, making them viable candidates for polymer additives. This property remains untested for this compound.

Q & A

Q. What are the common synthetic routes for preparing 3-Butoxy-4-chlorophenol, and how do reaction conditions influence product purity?

this compound can be synthesized via nucleophilic substitution or Friedel-Crafts alkylation. For example, substituting a hydroxyl group on 4-chlorophenol with a butoxy group using 1-bromobutane under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF can yield the target compound . Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 phenol-to-alkylating agent) are critical to minimize side products like di-alkylated derivatives. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended to achieve >95% purity .

Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the substitution pattern (e.g., aromatic protons at δ 6.8–7.2 ppm, butoxy CH₂ signals at δ 1.0–1.6 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C₁₀H₁₃ClO₂, [M+H]⁺ m/z 200.0603) and fragmentation patterns .
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction can resolve bond angles and spatial arrangement .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Based on chlorophenol toxicity profiles:

  • Exposure Limits : Adhere to PAC-1 (2.1 mg/m³), PAC-2 (23 mg/m³), and PAC-3 (140 mg/m³) thresholds for airborne exposure .
  • PPE : Use nitrile gloves, lab coats, and goggles. Conduct reactions in fume hoods to prevent inhalation .
  • Waste Disposal : Collect waste in sealed containers labeled for halogenated organics and incinerate via certified facilities .

Q. What preliminary biological activities have been reported for this compound?

Early studies on structurally related chlorophenols suggest potential antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC ~50 µg/mL) and antifungal effects . However, these findings require validation via standardized assays like broth microdilution (CLSI guidelines) and cytotoxicity screening (e.g., MTT assay on mammalian cell lines) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies often arise from variations in experimental design:

  • Assay Conditions : Compare results across different pH levels (e.g., pH 7.4 vs. 5.5) and solvent systems (DMSO vs. ethanol), which affect compound solubility and bioavailability .
  • Cell Line Specificity : Test activity on multiple cell models (e.g., HEK-293 vs. HepG2) to identify tissue-specific effects .
  • Metabolite Interference : Use LC-MS to detect degradation products or metabolites that may influence observed activity .

Q. What strategies optimize the synthetic yield of this compound in large-scale reactions?

  • Catalyst Screening : Transition from traditional bases (K₂CO₃) to phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes while maintaining >90% yield .
  • In Situ Monitoring : Employ FT-IR or Raman spectroscopy to track reaction progress and terminate at the kinetic endpoint .

Q. What mechanistic insights exist for this compound’s interaction with biological targets?

Hypotheses based on analogous compounds:

  • Enzyme Inhibition : The chlorophenol moiety may competitively inhibit cytochrome P450 enzymes (e.g., CYP3A4) via π-π stacking with heme groups .
  • Membrane Disruption : The lipophilic butoxy chain could integrate into lipid bilayers, altering membrane permeability in bacterial cells .
  • Receptor Binding : Molecular docking studies suggest affinity for estrogen-related receptors (ERRγ), implicating endocrine disruption potential .

Q. How can environmental impact assessments be designed for this compound?

  • Degradation Studies : Evaluate photolytic (UV exposure) and microbial degradation pathways in soil/water systems using GC-MS to identify persistent intermediates .
  • Ecotoxicology : Test acute toxicity on Daphnia magna (48-hour LC₅₀) and algal growth inhibition (OECD 201 guideline) .
  • Bioaccumulation Potential : Calculate logP (estimated ~3.2) and BCF (bioconcentration factor) to assess bioaccumulation risks .

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